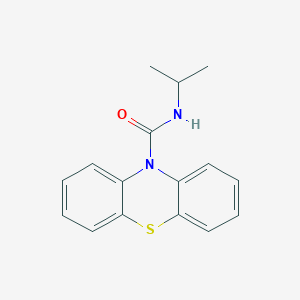

N-propan-2-ylphenothiazine-10-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-ylphenothiazine-10-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-11(2)17-16(19)18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18/h3-11H,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHZRSIYRBANNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201321174 | |

| Record name | N-propan-2-ylphenothiazine-10-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666853 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

81225-58-3 | |

| Record name | N-propan-2-ylphenothiazine-10-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N Propan 2 Ylphenothiazine 10 Carboxamide

Retrosynthetic Analysis of N-propan-2-ylphenothiazine-10-carboxamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For this compound, the primary disconnection is at the amide bond (C-N), which is one of the most reliable and strategically sound bond formations in organic synthesis.

This disconnection yields two key synthons: a phenothiazine-10-carbonyl electrophile and an isopropylamine (B41738) nucleophile. The corresponding real-world chemical equivalents, or reagents, are phenothiazine-10-carbonyl chloride and propan-2-amine (isopropylamine).

A further retrosynthetic step involves the disconnection of the N10-acyl bond of the phenothiazine-10-carbonyl chloride intermediate. This leads back to the parent 10H-phenothiazine heterocycle and a carbonyl source, such as phosgene (B1210022) or its safer equivalent, triphosgene (B27547). chemicalbook.com This analysis suggests a straightforward synthetic pathway: formation of the phenothiazine (B1677639) core, acylation at the N-10 position to install the carbonyl chloride, and subsequent amidation with isopropylamine.

Established Synthetic Routes for Phenothiazine Core Structure Functionalization

The phenothiazine tricycle is the foundational scaffold for the target molecule. Several established methods exist for its synthesis and the synthesis of its substituted derivatives.

One of the most common and general methods is the ring-closure of a corresponding diphenylamine (B1679370) using elemental sulfur, often with iodine as a catalyst. tandfonline.com This thionation reaction is typically performed under thermal conditions.

More contemporary and efficient methods have been developed to improve yield and reduce environmental impact. A two-step, microwave-assisted approach involves the initial synthesis of a biphenylamine derivative from an o-substituted aromatic amine and a p-substituted phenol, followed by a microwave-irradiated thionation to yield the phenothiazine core. orientjchem.org This method is noted for being environmentally benign and producing the target compounds in better yields than many traditional multi-step processes. orientjchem.org Another approach involves a metal-free, three-component reaction of cyclohexanones, elemental sulfur, and an inorganic ammonium (B1175870) salt under aerobic conditions to selectively produce phenothiazines. rsc.org

Specific Synthetic Approaches for the Introduction of Carboxamide and N-Substituent Moieties

With the phenothiazine core in hand, the next stage is the introduction of the N-propan-2-ylcarboxamide group at the N-10 position. This is typically achieved via a two-step sequence involving the formation of a reactive intermediate followed by reaction with the desired amine.

The conventional synthesis follows the path suggested by the retrosynthetic analysis. The first step is the acylation of 10H-phenothiazine to create a reactive acyl chloride intermediate. This is accomplished by reacting phenothiazine with a suitable reagent like triphosgene or chloroacetyl chloride. chemicalbook.comnahrainuniv.edu.iq The resulting intermediate is phenothiazine-10-carbonyl chloride. chemicalbook.comnist.gov

In the second step, this intermediate is reacted with the N-substituent, propan-2-amine. The synthesis of novel phenothiazine-10-carboxamides is generally achieved by adding a solution of the phenothiazine-10-yl acyl chloride intermediate dropwise to a solution of the appropriate alkylamine. nih.govacs.org The reaction mixture is typically heated under reflux in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or ethanol, until the starting materials are consumed, yielding the final this compound product. nih.govacs.org

Modern synthetic chemistry increasingly employs energy-efficient and environmentally friendly techniques to improve reaction outcomes.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully used to accelerate the synthesis of phenothiazine derivatives, offering significant advantages such as dramatically reduced reaction times and higher yields compared to conventional heating. nih.govmdpi.com This technique can be applied to the formation of the phenothiazine core itself via thionation of diphenylamines, often in a solvent-free or "dry media" preparation. tandfonline.com The absence of solvent, coupled with high yields and very short reaction times, makes this an attractive procedure. tandfonline.com N-alkylation reactions to prepare phenothiazine derivatives have also been shown to be effective under microwave irradiation. acgpubs.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another green approach. Ultrasound irradiation can enhance reaction rates and yields in the synthesis of heterocyclic compounds. researchgate.netnih.govresearchgate.netnih.gov For instance, condensation reactions to form phenothiazine-based hydrazides have been shown to proceed much faster and with better yields under ultrasonic conditions compared to classical methods. researchgate.net This method's benefits include mild reaction conditions, shorter reaction times, and often simpler workup procedures, aligning with the principles of green chemistry. researchgate.netnih.gov

Strategies for Analogue Synthesis and Structural Diversification

The synthetic routes described for this compound are readily adaptable for creating a multitude of structurally related analogues. Such diversification is crucial for exploring structure-activity relationships (SAR) in fields like drug discovery and materials science. nih.govnih.gov

The generation of compound libraries allows for the systematic modification of a core scaffold to optimize a desired property. youtube.com The synthesis of phenothiazine-10-carboxamides is particularly well-suited for this approach. A focused library can be constructed by reacting a single phenothiazine-10-carbonyl chloride intermediate with a diverse panel of primary and secondary amines. Alternatively, various substituted phenothiazines can be used as starting materials to introduce diversity into the heterocyclic core.

This parallel synthesis strategy allows for the rapid generation of dozens or even hundreds of distinct analogues for screening. nih.govacs.orgyoutube.com For example, introducing electron-withdrawing groups like -CF₃ or -Cl to the phenothiazine ring, or varying the length and nature of the N-substituent, can systematically probe the chemical space around the parent compound. nih.gov This approach has been used to synthesize and screen numerous novel phenothiazine-10-carboxamides for various biological activities. nih.gov

The table below illustrates how a focused library of analogues can be designed by varying the amine component.

| Phenothiazine Intermediate | Amine Reagent | Resulting Analogue |

| Phenothiazine-10-carbonyl chloride | Propan-2-amine | This compound |

| Phenothiazine-10-carbonyl chloride | Diethylamine | N,N-diethylphenothiazine-10-carboxamide |

| Phenothiazine-10-carbonyl chloride | Piperidine | (10H-phenothiazin-10-yl)(piperidin-1-yl)methanone |

| Phenothiazine-10-carbonyl chloride | Aniline | N-phenylphenothiazine-10-carboxamide |

| 2-Chloro-phenothiazine-10-carbonyl chloride | Propan-2-amine | 2-Chloro-N-propan-2-ylphenothiazine-10-carboxamide |

| 2-(Trifluoromethyl)-phenothiazine-10-carbonyl chloride | Propan-2-amine | N-propan-2-yl-2-(trifluoromethyl)phenothiazine-10-carboxamide |

Functional Group Interconversions and Post-Synthetic Modifications

The chemical architecture of this compound offers multiple sites for functional group interconversions and post-synthetic modifications. These modifications can be broadly categorized into reactions involving the phenothiazine nucleus and transformations of the N-carboxamide side chain. Such derivatizations are pivotal for developing structure-activity relationships and optimizing the properties of the lead compound.

The primary route to synthesizing N-alkylphenothiazine-10-carboxamides involves the reaction of phenothiazine-10-carbonyl chloride with a corresponding amine. This foundational reaction provides the scaffold for further chemical exploration.

Table 1: Synthesis of Phenothiazine-10-Carboxamide (B14158894) Precursors

| Precursor | Reagents | Reaction Conditions | Reference |

|---|---|---|---|

| Phenothiazine-10-carbonyl chloride | Phenothiazine, Triphosgene, Pyridine | 1,2-dichloroethane, 75 °C, 3 h, Inert atmosphere | chemicalbook.com |

The phenothiazine ring system is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups at positions 2, 3, 7, and 8. These modifications can significantly alter the electronic and steric properties of the molecule.

One of the key post-synthetic modifications is the introduction of an acetyl group onto the phenothiazine ring system via a Friedel-Crafts acylation. This reaction typically utilizes acetyl chloride and a Lewis acid catalyst like aluminum chloride. The resulting acetylphenothiazine can then serve as a synthon for a variety of heterocyclic compounds. researchgate.net For instance, the reaction of 10H-phenothiazine-10-carbonyl chloride with acetyl chloride in the presence of AlCl₃ in carbon disulfide yields 2-acetylphenothiazine-10-carbonyl chloride. researchgate.net This intermediate can be subsequently reacted with various nucleophiles.

Furthermore, the nitrogen atom of the phenothiazine ring can be a site for derivatization. While the 10-position is occupied by the carboxamide group in the target compound, other nitrogen-containing phenothiazine analogues can undergo N-alkylation. For example, N-alkylation of 1,2-diazaphenothiazine has been reported to produce various derivatives. nih.gov

The modification of the N-carboxamide side chain itself is another avenue for derivatization. While direct modification of the N-isopropyl group might be challenging without affecting other parts of the molecule, the synthesis of analogues with different N-substituents is a common strategy. A wide array of N-substituted phenothiazines can be prepared by reacting phenothiazine carboxylic acid halides with different amines. google.com This approach allows for the systematic exploration of the chemical space around the carboxamide nitrogen.

Research has also demonstrated the synthesis of novel phenothiazine derivatives by reacting intermediate phenothiazine-10-yl acyl chlorides with various alkylamines, leading to a library of N-substituted phenothiazine-10-carboxamides. researchgate.netnih.gov This highlights the versatility of the phenothiazine-10-carbonyl chloride intermediate in generating diverse structures for biological screening.

Table 2: Examples of Post-Synthetic Modifications on the Phenothiazine Scaffold

| Starting Material | Reagents and Conditions | Product | Type of Modification | Reference |

|---|---|---|---|---|

| 10H-phenothiazine-10-carbonyl chloride | Acetyl chloride, AlCl₃, CS₂ | 2-acetylphenothiazine-10-carbonyl chloride | Friedel-Crafts Acylation | researchgate.net |

| 2-acetylphenothiazine-10-carbonyl chloride | Ethanolic potassium hydroxide | 2-acetylphenothiazine | Deacylation | researchgate.net |

| Phenothiazine | Chloroacetyl chloride, dry benzene | N¹⁰-chloroacetyl phenothiazine | N-Acylation | researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Principles of Molecular Design for Phenothiazine (B1677639) Derivatives

The molecular design of phenothiazine derivatives is guided by a well-established set of principles derived from extensive SAR studies. These compounds are characterized by a tricyclic system where two benzene rings are linked by a sulfur and a nitrogen atom, forming a "butterfly" conformation. pharmacy180.comslideshare.net The activity of phenothiazine derivatives is largely determined by the nature of substituents at two key positions: the C-2 position of the phenothiazine ring and the N-10 position of the central thiazine ring. slideshare.netauburn.edu

Molecular engineering has been employed to fine-tune the physicochemical properties of phenothiazines, such as solubility, stability, and redox potential, by strategically introducing or modifying functional groups. chemrxiv.org For instance, the introduction of alkyl or alkoxy groups on the nitrogen atom can enhance solubility and electrochemical stability. chemrxiv.org The fundamental design involves a lipophilic tricyclic core coupled with a hydrophilic side chain, typically containing a basic amino group, which is crucial for interaction with biological targets. pharmacy180.com The overarching goal is to create molecules that can adopt a specific conformation, often mimicking endogenous ligands like dopamine (B1211576), to achieve competitive antagonism at their receptors. slideshare.netnih.gov

Positional and Substituent Effects on In Vitro Receptor Binding Affinity

The affinity of phenothiazine derivatives for their biological targets, particularly dopamine receptors, is highly sensitive to the position and electronic properties of substituents on the aromatic rings.

Substitution at C-2: The C-2 position is considered the optimal site for substitution to enhance neuroleptic or antipsychotic activity. pharmacy180.comslideshare.net Introducing an electron-withdrawing group (EWG) at this position, such as chlorine (Cl) or trifluoromethyl (CF3), significantly increases potency. pharmacy180.comslideshare.net The potency of various EWGs generally increases in the order of OH < H < CN < CH3 < Cl < CF3. pharmacy180.com This substituent is believed to create an asymmetry that orients the side chain towards the substituted ring, facilitating a crucial hydrogen bond between the protonated amine of the side chain and the EWG, mimicking a dopamine-like arrangement. pharmacy180.comslideshare.net

Substitution at Other Positions: Substitution at positions C-1, C-3, and C-4 generally leads to a decrease in activity compared to C-2 substitution. pharmacy180.comauburn.edu A substituent at C-1 can interfere with the proper conformation of the side chain, while a C-4 substituent may hinder the interaction of the ring's sulfur atom with the receptor. auburn.edu Substitution at C-3 can improve activity over unsubstituted compounds but is less effective than substitution at C-2. slideshare.net

N-10 Side Chain: For classic neuroleptic activity, a three-carbon chain separating the N-10 atom and a terminal aliphatic amino nitrogen is critical. slideshare.netslideshare.netcutm.ac.in Shortening or lengthening this chain drastically reduces antipsychotic activity, though shortening it to two carbons can enhance antihistaminic properties. slideshare.net The terminal amino group must be tertiary for maximal potency; primary and secondary amines are less active. pharmacy180.comslideshare.net

| Position/Group | Effect on Neuroleptic Activity | Example Substituents | Reference |

|---|---|---|---|

| C-2 | Optimal position; Electron-withdrawing groups increase potency. | -Cl, -CF3 | pharmacy180.comslideshare.netslideshare.net |

| C-1 | Decreases activity; potential steric hindrance. | -CH3 | pharmacy180.comauburn.edu |

| C-3 | Less potent than C-2 substitution. | -Cl | auburn.eduslideshare.net |

| C-4 | Deleterious to activity; may interfere with sulfur binding. | - | auburn.eduslideshare.net |

| N-10 Chain Length | Three-carbon spacer is optimal for neuroleptic activity. | -(CH2)3- | slideshare.netcutm.ac.in |

| Terminal Amine | Tertiary amine required for maximum potency. | -N(CH3)2, Piperazine | pharmacy180.comslideshare.net |

Influence of N-propan-2-yl and Carboxamide Substituents on Molecular Interactions

N-propan-2-ylphenothiazine-10-carboxamide features two significant deviations from the classic phenothiazine neuroleptic structure: a carboxamide group directly attached to N-10 and an N-propan-2-yl (isopropyl) group on the carboxamide nitrogen.

10-Carboxamide Group: The replacement of the typical basic aminoalkyl side chain with a 10-carboxamide moiety fundamentally alters the molecule's chemical properties. The carboxamide group is a neutral, planar, and rigid structure capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This contrasts sharply with the flexible, positively charged (at physiological pH) aminoalkyl chain required for dopamine receptor antagonism. auburn.eduslideshare.net While the classic side chain facilitates ionic and hydrogen bonding with the receptor in a manner that mimics dopamine, the carboxamide group would engage in different, non-ionic molecular interactions. Studies on novel phenothiazine-10-carboxamides have explored their potential as anticancer and cholinesterase modulatory agents, indicating a shift in biological targets away from dopamine receptors. nih.govacs.org

Conformational Analysis and its Implications for Ligand-Target Recognition

The three-dimensional conformation of phenothiazine derivatives is a critical determinant of their biological activity. The phenothiazine nucleus is not planar but is folded along the N-S axis, adopting a "butterfly" conformation with a dihedral angle between the benzene rings. The orientation of the N-10 side chain relative to this folded ring system is crucial for receptor interaction. nih.gov

For antipsychotic phenothiazines, the active conformation is one that allows for the superimposition of the molecule onto dopamine. pharmacy180.comnih.gov This involves the side chain folding back towards the A-ring, allowing the protonated terminal nitrogen to interact with the C-2 electron-withdrawing substituent. nih.gov This specific spatial arrangement is vital for high-affinity binding to the dopamine receptor. Studies on conformationally restricted analogues, where the side chain is fixed into a specific position, have shown that if the molecule cannot adopt this dopamine-mimicking conformation, neuroleptic activity is lost. nih.gov

In this compound, the presence of the planar carboxamide group at N-10 significantly restricts the conformational freedom of the substituent at this position. Unlike the flexible three-carbon chain, the amide bond limits rotation, creating a more defined, rigid structure. This inherent rigidity would likely prevent the molecule from adopting the specific conformation required for potent dopamine receptor antagonism, suggesting it would interact with different biological targets that have binding sites complementary to its more constrained shape.

Comparative SAR Studies with Other Phenothiazine Derivatives

Comparing this compound to clinically used phenothiazine derivatives like Chlorpromazine and Prochlorperazine reveals fundamental structural differences that predict distinct pharmacological profiles.

Chlorpromazine: Features a 2-chloro substituent and a 10-(3-dimethylaminopropyl) side chain. Its potent antipsychotic activity is attributed to the combination of the electron-withdrawing 2-Cl group and the flexible, basic three-carbon aminoalkyl chain, which allows it to effectively block dopamine D2 receptors. pharmacy180.compharmaguideline.com

Prochlorperazine: Contains a 2-chloro substituent and a 10-(3-(4-methylpiperazin-1-yl)propyl) side chain. The piperazine ring in the side chain generally confers higher potency than a simple dimethylamino group. slideshare.netpharmaguideline.com

This compound: This compound lacks the essential basic aminoalkyl side chain. The neutral carboxamide linker at N-10 removes the potential for the key ionic interactions with dopamine receptors that characterize the activity of Chlorpromazine and Prochlorperazine. auburn.eduslideshare.net The activity of this compound would not be predicted based on dopamine receptor antagonism but rather on interactions mediated by the hydrogen-bonding capabilities and shape of the N-acyl moiety. Indeed, other N-acyl phenothiazine derivatives have been investigated for entirely different therapeutic purposes, such as anticancer or anti-inflammatory agents. nih.govnih.gov

| Feature | This compound | Chlorpromazine | Prochlorperazine |

|---|---|---|---|

| C-2 Substituent | Unspecified (assuming H) | -Cl (Electron-withdrawing) | -Cl (Electron-withdrawing) |

| N-10 Side Chain | -C(=O)NHCH(CH3)2 (Carboxamide) | -(CH2)3N(CH3)2 (Aminopropyl) | -(CH2)3-N-piperazine-CH3 (Piperazinylpropyl) |

| Side Chain Nature | Neutral, Rigid, H-bonding | Basic, Flexible, Forms Cation | Basic, Flexible, Forms Cation |

| Predicted Primary Target | Non-dopaminergic (e.g., enzymes) | Dopamine D2 Receptors | Dopamine D2 Receptors |

| Key Interaction Feature | Hydrogen bonding, steric fit | Ionic and H-bonding with receptor | Ionic and H-bonding with receptor |

Mechanistic Studies and Molecular Interaction Profiling in in Vitro Systems

In Vitro Receptor Binding and Ligand-Target Interactions

Detailed characterization of a compound's interaction with specific molecular targets is fundamental to understanding its pharmacological effects.

Currently, there is a lack of specific data in the scientific literature detailing the binding affinities of N-propan-2-ylphenothiazine-10-carboxamide to a defined panel of molecular targets. While general studies on phenothiazine (B1677639) derivatives have shown interactions with targets such as dopaminergic and cholinergic receptors, specific Ki or IC50 values for this compound against a broad range of enzymes, protein receptors, and ion channels are not available. nih.gov For context, studies on other phenothiazines have demonstrated binding to proteins like KRAS, suggesting a potential for this class of compounds to interact with key signaling molecules. researchgate.net

Table 1: Illustrative Data Table for Receptor Binding Affinities (Hypothetical)

No specific binding affinity data for this compound is currently available. The table below is a template illustrating how such data would be presented if available.

| Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Dopamine (B1211576) D2 Receptor | Radioligand Binding | - | - | - |

| Serotonin 5-HT2A Receptor | Radioligand Binding | - | - | - |

| Acetylcholinesterase | Enzyme Inhibition | - | - | - |

| Sodium Channel Nav1.5 | Electrophysiology | - | - | - |

Research on the specific binding sites of this compound using molecular probes has not been published. Techniques such as photoaffinity labeling or the use of radiolabeled ligands are essential for identifying the precise interaction domains on a target protein, but this level of investigation has not been reported for this compound.

Enzyme Modulation and Inhibitory Activity in Cell-Free Systems

Cell-free enzyme assays provide a direct measure of a compound's ability to modulate enzyme activity without the complexities of a cellular environment.

Specific data on the modulatory or inhibitory activity of this compound in cell-free enzyme systems is not available. While some phenothiazine derivatives have been shown to modulate the activity of enzymes like cholinesterases, specific IC50 or EC50 values for this compound against a panel of purified enzymes have not been documented. nih.gov

Table 2: Illustrative Data Table for Enzyme Inhibition (Hypothetical)

No specific enzyme inhibition data for this compound is currently available. The table below is a template illustrating how such data would be presented if available.

| Enzyme | Assay Type | IC50 (µM) | Mechanism of Inhibition | Reference |

| Cyclooxygenase-2 (COX-2) | Cell-Free Assay | - | - | - |

| Farnesyltransferase | Cell-Free Assay | - | - | - |

| Butyrylcholinesterase | Cell-Free Assay | - | - | - |

Investigation of Intracellular Biochemical Pathways in Cell Lines

Analyzing a compound's effect on intracellular signaling pathways in cultured cell lines offers insights into its cellular mechanism of action.

There are no specific studies in the available literature that analyze the effects of this compound on cellular signaling cascades. Investigations into its impact on pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or apoptosis-related signaling are currently absent.

Research into the ability of this compound to modulate protein-protein interactions (PPIs) in in vitro models has not been reported. While the disruption of PPIs is an emerging therapeutic strategy, and other phenothiazines have been studied for their effects on protein interactions, no such data exists specifically for this compound. researchgate.net

Phenotypic Screening in Defined Biological Assays (e.g., Cell-Based Assays, Organoid Models)

Phenotypic screening is a critical approach in drug discovery that assesses the effects of a compound on cell behavior and morphology. For the phenothiazine class of compounds, these assays have primarily focused on their potential in cancer therapy and neurology.

Various phenothiazine derivatives have demonstrated cytotoxic and anti-proliferative effects in a range of cancer cell lines. nih.gov For instance, trifluoperazine, a notable phenothiazine derivative, has been shown to induce cell death in cancer cells and suppress their invasive capabilities. nih.gov Studies have also explored the potential of phenothiazines to reverse multidrug resistance in cancer cell lines. nih.gov The repurposing of phenothiazine derivatives for cancer therapy has been a subject of interest, with some compounds showing promising anticancer effects in several cancer types. nih.gov

The tables below summarize the observed effects of different phenothiazine derivatives in various cell-based assays. It is important to note that these findings are for related compounds and not directly for this compound.

Table 1: Effects of Phenothiazine Derivatives in Cancer Cell Line Assays

| Phenothiazine Derivative | Cell Line(s) | Observed Phenotypic Effect |

| Trifluoperazine | Metastatic cancer cell lines | Suppression of invasion, reduction of angiogenesis nih.gov |

| Thioridazine | Various cancer cell lines | Induction of apoptosis cell-stress.com |

| Fluphenazine | HeLa cells | Sensitization to membrane injury nih.gov |

| Chlorpromazine | Glioma, breast, lung, pancreatic, oral cancer cells | Induction of autophagy, leading to cell death cell-stress.com |

This table is illustrative and based on findings for the broader class of phenothiazine derivatives.

The use of organoid models for testing phenothiazine derivatives is a developing area. Organoids, which are three-dimensional cell cultures that mimic the structure and function of an organ, offer a more physiologically relevant system for studying compound effects compared to traditional two-dimensional cell cultures. While specific data on this compound in organoid models is not available, the general utility of these models in drug discovery is well-established.

Exploration of Compound-Mediated Biological Processes (e.g., Autophagy Modulation, Photosensitization in Cell Lines)

Autophagy Modulation

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. The modulation of autophagy has been identified as a key mechanism of action for several phenothiazine derivatives. nih.govresearchgate.netresearchgate.net These compounds can either induce or inhibit autophagy, depending on the specific derivative, its concentration, and the cell type being studied. nih.govresearchgate.netnih.gov

The modulation of autophagy by phenothiazines has significant therapeutic implications, particularly in cancer. researchgate.netnih.gov By altering autophagic pathways, these compounds can sensitize cancer cells to chemotherapy and overcome drug resistance. nih.gov For example, some phenothiazines have been shown to impair the fusion of autophagosomes with lysosomes, a critical step in the autophagic process, leading to the accumulation of autophagosomes and subsequent cell death. researchgate.netnih.gov The mechanisms underlying autophagy modulation by phenothiazines can be either dependent on or independent of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and autophagy. nih.govresearchgate.net

Table 2: Autophagy Modulation by Phenothiazine Derivatives in Cell Lines

| Phenothiazine Derivative | Cell Line(s) | Effect on Autophagy |

| Chlorpromazine | Cancer cell lines | Induction of autophagy nih.gov |

| Thioridazine | Cancer cell lines | Induction of autophagy cell-stress.comnih.gov |

| Trifluoperazine | Cancer cell lines | Induction of autophagy nih.gov |

| Fluphenazine | Various cell lines | Induction of autophagy nih.gov |

This table summarizes general findings for the phenothiazine class and is not specific to this compound.

Photosensitization in Cell Lines

Phenothiazines are a well-known class of photosensitizers, meaning they can induce cellular damage upon exposure to light. nih.govresearchgate.net This property has been explored for its therapeutic potential in photodynamic therapy (PDT), a treatment that uses a photosensitizing agent and light to kill cancer cells and other diseased cells. nih.gov

The photocytotoxicity of phenothiazine derivatives has been demonstrated in various cell lines, including melanoma cells. nih.gov The effectiveness of these compounds as photosensitizers is related to their chemical structure, which influences their ability to absorb light and generate reactive oxygen species (ROS) that cause cellular damage. researchgate.netnih.gov The cellular uptake of the phenothiazine derivative is also a crucial factor in its photosensitizing efficacy. nih.gov

Table 3: Photosensitizing Activity of Phenothiazine Derivatives

| Phenothiazine Derivative | Cell Line(s) | Observed Effect |

| Methylene (B1212753) blue derivatives | SK-23 murine melanoma, SK-Mel 28 human melanoma | Increased photocytotoxicity compared to methylene blue nih.gov |

| Various Phenothiazines | General cell lines | Induction of cellular damage upon light exposure nih.govresearchgate.net |

This table provides examples of photosensitizing effects from the broader phenothiazine class.

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are employed to understand the distribution of electrons and predict regions of reactivity.

HOMO-LUMO Analysis and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, define the molecule's ability to interact with other chemical species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

For phenothiazine (B1677639) derivatives, the HOMO is typically localized over the electron-rich phenothiazine ring system, particularly the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed across the aromatic rings. The introduction of the N-propan-2-ylcarboxamide group at the N-10 position influences the electronic distribution and, consequently, the HOMO-LUMO energies.

While specific values for N-propan-2-ylphenothiazine-10-carboxamide are not published, studies on related phenothiazine derivatives provide representative data.

Interactive Table: Representative HOMO-LUMO Energies of Phenothiazine Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenothiazine | -5.12 | -0.71 | 4.41 |

| 2-Chlorophenothiazine | -5.25 | -1.59 | 3.66 |

| 2-(Trifluoromethyl)phenothiazine | -5.48 | -1.80 | 3.68 |

Note: The data presented in this table is derived from published studies on different phenothiazine derivatives and serves as a representative illustration of the typical energy ranges.

A smaller HOMO-LUMO gap, as seen in the substituted derivatives, suggests increased reactivity, which can be a desirable trait for pharmacologically active compounds.

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the electron density surface.

In a typical MEP map of a phenothiazine derivative:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the oxygen atom of the carboxamide group and the sulfur atom of the phenothiazine ring.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the amide group and the isopropyl moiety are expected to exhibit positive electrostatic potential.

Neutral Regions (Green): These represent areas with a balanced charge distribution, typically the aromatic rings.

The MEP analysis for this compound would indicate that the carboxamide group introduces a significant polar region, influencing its solubility and ability to form hydrogen bonds, which are critical for ligand-receptor interactions.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Phenothiazine derivatives are known to interact with various biological targets, most notably the Dopamine (B1211576) D2 receptor, which is implicated in neuropsychiatric disorders.

For the purpose of this analysis, the human Dopamine D2 receptor (PDB ID: 6CM4) serves as a representative target for docking simulations with this compound.

Binding Mode Analysis and Ligand-Protein Interactions

Docking simulations would predict the most stable binding pose of this compound within the active site of the Dopamine D2 receptor. The analysis of this pose reveals key interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: The carboxamide group of the ligand is a prime candidate for forming hydrogen bonds with amino acid residues in the receptor's binding pocket, such as serine or threonine.

Hydrophobic Interactions: The tricyclic phenothiazine core and the isopropyl group would likely engage in hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine.

Pi-Pi Stacking: The aromatic rings of the phenothiazine moiety can form pi-pi stacking interactions with aromatic residues such as tyrosine or tryptophan in the active site.

These interactions collectively determine the binding affinity and specificity of the ligand for the target protein.

Scoring Function Evaluation and Affinity Prediction

Docking programs utilize scoring functions to estimate the binding affinity of a ligand to its target. The score is typically expressed in kcal/mol, with more negative values indicating a stronger binding affinity. While a specific docking score for this compound is not available, studies on similar phenothiazine derivatives against the Dopamine D2 receptor have shown binding affinities in the range of -8 to -11 kcal/mol.

Interactive Table: Representative Docking Scores of Antipsychotics against Dopamine D2 Receptor

| Compound | Predicted Binding Affinity (kcal/mol) |

| Chlorpromazine | -9.8 |

| Haloperidol | -11.1 |

| Risperidone | -10.5 |

Note: This table provides representative binding affinity data for known antipsychotic drugs against the Dopamine D2 receptor to illustrate the expected range for a potent ligand.

A strong predicted binding affinity for this compound would suggest its potential as a Dopamine D2 receptor antagonist.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the nature of their interactions. An MD simulation would start with the docked pose of this compound in the Dopamine D2 receptor and simulate the movements of the atoms over a period of nanoseconds.

Key parameters analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time indicates that the complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and the ligand's impact on them.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, revealing the most persistent and crucial hydrogen bond interactions.

For the this compound-Dopamine D2 receptor complex, a stable MD trajectory would confirm that the binding pose predicted by docking is maintained over time, reinforcing the hypothesis of a stable and meaningful interaction. The simulation would also reveal the flexibility of the N-propan-2-ylcarboxamide side chain and its role in anchoring the ligand within the binding site.

Table of Compound Names

| Common Name/Abbreviation | Chemical Name |

| Phenothiazine | 10H-Phenothiazine |

| 2-Chlorophenothiazine | 2-Chloro-10H-phenothiazine |

| 2-(Trifluoromethyl)phenothiazine | 2-(Trifluoromethyl)-10H-phenothiazine |

| Chlorpromazine | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine |

| Haloperidol | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |

| Risperidone | 3-{2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

Quantitative Structure-Activity Relationship (QSAR) Model Development for In Vitro Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. japsonline.com This approach is instrumental in predicting the activity of novel molecules and optimizing lead compounds. For phenothiazine derivatives, QSAR studies are employed to understand how specific structural modifications influence their therapeutic effects, such as cytotoxic or enzyme inhibitory activities. nih.govacs.org

In the development of a QSAR model for phenothiazine-10-carboxamides, various molecular descriptors are calculated for each compound. These descriptors quantify physicochemical properties such as lipophilicity (LogP), molecular weight, polar surface area (TPSA), and electronic properties. These are then correlated with experimentally determined in vitro activity data, such as the half-maximal inhibitory concentration (IC₅₀) against a specific biological target (e.g., a cancer cell line). acs.org The resulting model can then be used to predict the activity of unsynthesized derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency.

Table 1: Illustrative Data for a QSAR Model of Phenothiazine-10-Carboxamide (B14158894) Derivatives Note: This table contains hypothetical data for illustrative purposes.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Predicted IC₅₀ (µM) |

| This compound | 312.43 | 4.25 | 49.56 | 12.5 |

| N-ethylphenothiazine-10-carboxamide | 284.38 | 3.73 | 49.56 | 18.2 |

| N-propylphenothiazine-10-carboxamide | 298.41 | 4.01 | 49.56 | 15.8 |

| N-butylphenothiazine-10-carboxamide | 312.43 | 4.29 | 49.56 | 13.1 |

In Silico Predictive ADME/Tox Screening for Research Prioritization

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is a crucial step in early-stage drug discovery. nih.govnih.gov These computational models assess the drug-likeness of a compound, helping to identify candidates with unfavorable pharmacokinetic or toxicity profiles before significant resources are invested in their development. researchgate.net Software platforms can rapidly assess the toxicity of chemicals based on their molecular structure by employing robust Quantitative Structure-Toxicity Relationship (QSTR) models. japsonline.com

For this compound and related analogs, ADME/Tox screening would evaluate several key parameters. These include predictions of aqueous solubility, blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), potential for inhibiting cytochrome P450 (CYP450) enzymes, and hepatotoxicity. japsonline.comnih.gov By screening a virtual library of phenothiazine derivatives, researchers can prioritize compounds that are predicted to have good oral bioavailability, appropriate distribution to the target tissue, and a low probability of causing adverse toxic effects. nih.gov

Table 2: Predicted ADME/Tox Profile for this compound Note: This table contains hypothetical data based on typical in silico predictions.

| ADME/Tox Parameter | Predicted Value/Outcome | Implication for Drug Development |

| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Moderate | May be suitable for CNS or non-CNS targets depending on therapeutic goal. |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| Hepatotoxicity | Low Probability | Reduced risk of liver damage. |

| Oral Rat LD₅₀ (mg/kg) | >2000 | Low acute toxicity. |

| Ames Mutagenicity | Non-mutagenic | Low potential for carcinogenicity. |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful method used to identify the three-dimensional arrangement of essential molecular features that are responsible for a compound's biological activity. mdpi.com A pharmacophore model for a series of active phenothiazine derivatives would typically define the spatial relationships between key features such as aromatic rings, hydrophobic groups, and hydrogen bond acceptors or donors.

Once a reliable pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign. nih.gov In this process, large databases containing millions of chemical compounds are computationally searched to identify molecules that fit the pharmacophore hypothesis. nih.govacs.org This approach allows for the rapid identification of novel chemical scaffolds that may possess the desired biological activity. For phenothiazine-10-carboxamides, a pharmacophore model could be generated based on highly active analogs and then used to screen for new potential inhibitors of a specific target, such as trypanothione reductase or various cancer-related proteins. nih.gov The suitability of compounds to the model can be assessed using scoring functions, such as a "PhaseScreenScore," to rank potential hits. nih.govacs.org

Table 3: Hypothetical Pharmacophore Features for Phenothiazine-10-Carboxamide Derivatives

| Feature | Description | Geometric Constraint (Example) |

| Aromatic Ring (AR1) | The central tricyclic phenothiazine core. | Centroid Position |

| Aromatic Ring (AR2) | Aromatic feature within the phenothiazine core. | Centroid Position |

| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen of the carboxamide group. | Location and Direction Vector |

| Hydrophobic Group (HY) | The N-propan-2-yl substituent. | Location and Radius |

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating N-propan-2-ylphenothiazine-10-carboxamide from impurities, starting materials, and by-products. These techniques are crucial for assessing the purity of synthesized batches and for isolating the compound for further studies.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of phenothiazine (B1677639) derivatives due to its high resolution and sensitivity. nih.gov For N-substituted phenothiazine-10-carboxamides, reversed-phase HPLC is commonly employed. This method typically utilizes a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution.

A study on the analysis of phenothiazine drugs often involves HPLC with ultraviolet (UV) or electrochemical (EC) detection, with the latter offering enhanced sensitivity for easily oxidizable compounds like phenothiazines. nih.gov While a specific HPLC method for this compound is not detailed in available literature, a general approach can be inferred from methods developed for similar structures.

Table 1: Representative HPLC Conditions for Analysis of Phenothiazine Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 30-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

This table presents typical starting conditions for method development for a phenothiazine derivative and not specific experimental data for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For phenothiazine derivatives, GC analysis can be challenging due to their relatively high molecular weights and potential for thermal degradation at the high temperatures required for volatilization. nih.gov Studies on the GC of phenothiazines have highlighted the importance of optimizing conditions to minimize on-column decomposition. nih.gov The use of a highly inert column and careful temperature programming is essential.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for purity assessment but also mass fragmentation patterns for structural confirmation. nih.gov For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability, although this adds complexity to the sample preparation process.

Table 2: Illustrative GC-MS Parameters for Phenothiazine Analysis

| Parameter | Condition |

| Column | Fused silica (B1680970) capillary column with a low-bleed stationary phase (e.g., 5% phenyl polysiloxane) |

| Injector Temp. | 250 °C |

| Oven Program | 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This table illustrates general GC-MS conditions that could be adapted for this compound, acknowledging the potential for thermal instability.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC, particularly for the separation of chiral compounds and for "green" chromatography due to its use of supercritical carbon dioxide as the primary mobile phase. chromatographytoday.com SFC offers fast and efficient separations and is well-suited for the analysis of moderately polar compounds like many phenothiazine derivatives. chromatographytoday.comresearchgate.net The addition of polar organic modifiers, such as methanol or ethanol, is typically required to elute such compounds from the column. chromatographytoday.commdpi.com

For polar carboxamides, SFC method development involves screening different stationary phases and mobile phase modifiers to achieve optimal separation. chromatographytoday.com The technique is particularly advantageous for preparative separations due to the ease of removing the supercritical CO2 from the collected fractions.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount for the definitive structural confirmation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize newly synthesized phenothiazine derivatives. nih.govresearchgate.netnih.gov

In the ¹H NMR spectrum of a compound like this compound, one would expect to see characteristic signals for the aromatic protons of the phenothiazine ring system, typically in the range of 6.5-8.0 ppm. The protons of the N-propan-2-yl (isopropyl) group would appear in the aliphatic region, with the methine proton likely appearing as a multiplet and the two methyl groups as a doublet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxamide group would be expected to have a chemical shift in the range of 160-170 ppm. nih.gov Studies on N-acyl phenothiazine derivatives have provided valuable reference data for the assignment of these spectra. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Phenothiazine Aromatic CH | 6.5 - 8.0 | 115 - 145 |

| Isopropyl CH | Multiplet | ~42 |

| Isopropyl CH₃ | Doublet | ~22 |

| Carbonyl C=O | - | ~165 |

This table is based on general chemical shift ranges for similar functional groups and structures and does not represent experimentally verified data for this compound.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. nih.govresearchgate.net When coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS), it becomes a powerful tool for both quantification and identification. nih.govresearchgate.net

In the mass spectrum, the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) would confirm the molecular weight of the compound. The fragmentation pattern, which results from the cleavage of specific bonds within the molecule upon ionization, can provide valuable clues about its structure. For this compound, characteristic fragmentation would likely involve the loss of the isopropyl group and cleavage around the carboxamide linkage. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition. nih.govrsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy.masterorganicchemistry.com

Spectroscopic methods are fundamental in the elucidation of the molecular structure of this compound.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectra of phenothiazine derivatives typically show characteristic absorption bands that confirm their structure. For this compound, key vibrational bands would include the N-H stretching of the amide group, the C=O stretching of the carbonyl group, and the C-S-C stretching of the phenothiazine ring. These spectra are often recorded using KBr pellets on an FT-IR spectrometer.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The presence of the phenothiazine chromophore results in characteristic absorption peaks in the UV-Vis spectrum. Molecules with C=O bonds typically exhibit an absorbance maximum around 270-300 nm, which corresponds to an n→π* transition. These absorbances are generally weak compared to π→π* transitions but are significant for structure determination. The conjugation of the carbonyl group with the phenothiazine ring system can influence the position and intensity of these absorption bands.

Table 1: Key Spectroscopic Data for Phenothiazine Derivatives

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value | Reference |

| IR Spectroscopy | N-H Stretch (Amide) | 3100-3500 cm⁻¹ | |

| C=O Stretch (Amide) | 1630-1680 cm⁻¹ | ||

| C-S-C Stretch | 600-800 cm⁻¹ | ||

| UV-Vis Spectroscopy | n→π* Transition (C=O) | 270-300 nm |

Fluorescence Spectroscopy for Detection and Mechanism Studies.

Fluorescence spectroscopy is a highly sensitive technique used to detect this compound and to investigate the mechanisms of its interactions. Many phenothiazine derivatives are designed as fluorescent probes for the detection of various analytes.

These probes often exhibit strong fluorescence emission in a specific solvent system, which can be quenched or enhanced upon interaction with the target analyte. For instance, a phenothiazine-based probe designed for detecting palladium species showed a strong fluorescence emission at 580 nm, which was quenched in the presence of Pd0 or Pd2+. The detection mechanism can involve processes like intramolecular charge transfer (ICT), aggregation-induced emission (AIE), or chelation-enhanced fluorescence quenching (CHEQ). The sensitivity of these probes can be very high, with detection limits reported in the nanomolar range.

X-ray Crystallography for Solid-State Structure Determination.

The process involves collecting diffraction data on a diffractometer, typically using Mo Kα radiation. The resulting data is then used to solve and refine the crystal structure using specialized software packages. This technique provides unequivocal proof of the molecular structure and can reveal details about intermolecular interactions, such as hydrogen bonding and crystal packing. The crystallographic data is often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC) for public access.

Electrochemical Analytical Techniques for Redox Properties.

Electrochemical methods are employed to study the redox behavior of this compound. The phenothiazine nucleus is electrochemically active and can undergo oxidation reactions. Cyclic voltammetry (CV) is a commonly used technique to investigate these redox processes.

In a typical CV experiment, the potential is swept between two limits, and the resulting current is measured. The voltammogram provides information about the oxidation and reduction potentials of the compound. For phenothiazine derivatives, the oxidation of the sulfur and nitrogen atoms in the central ring is a key electrochemical feature. These studies are crucial for understanding the electron-donating properties of the phenothiazine moiety and for applications in areas such as materials science and sensor development.

Bioanalytical Methods for Quantification in In Vitro Assay Matrices.

The quantification of this compound in biological samples from in vitro assays is essential for evaluating its biological activity. High-performance liquid chromatography (HPLC) is a primary technique for this purpose, often coupled with a suitable detector like a UV or fluorescence detector.

Developing a robust bioanalytical method involves optimizing the mobile phase, column, and detection parameters to achieve good separation and sensitivity. The method must be validated for linearity, accuracy, precision, and selectivity in the specific assay matrix. Furthermore, fluorescent properties of phenothiazine derivatives can be exploited to develop highly sensitive and selective fluorescent probes for detecting specific analytes in biological systems, including living cells. These probes have been successfully used for imaging and quantification in complex biological environments.

Table 2: Summary of Analytical Methodologies

| Methodology | Purpose | Key Findings/Applications |

| IR & UV-Vis Spectroscopy | Structural Characterization | Identification of functional groups and electronic transitions. |

| Fluorescence Spectroscopy | Detection & Mechanism Studies | High-sensitivity detection, study of interaction mechanisms (ICT, AIE). |

| X-ray Crystallography | Solid-State Structure Determination | Precise 3D atomic arrangement, bond lengths, and angles. |

| Electrochemical Techniques | Redox Property Analysis | Investigation of oxidation-reduction behavior of the phenothiazine core. |

| Bioanalytical Methods | Quantification in In Vitro Matrices | HPLC for quantification, fluorescent probes for cellular imaging. |

Advanced Research Applications and Future Directions

Development of N-propan-2-ylphenothiazine-10-carboxamide as a Molecular Probe for Biological Systems

The inherent properties of the phenothiazine (B1677639) scaffold make it an attractive framework for the design of molecular probes to investigate complex biological systems.

Fluorescent Properties : The phenothiazine nucleus possesses intrinsic fluorescence, which can be harnessed to visualize the localization and dynamics of these molecules within cells. This allows researchers to track their distribution and interactions with subcellular compartments, providing insights into their mechanisms of action.

Probing Protein-Ligand Interactions : By functionalizing this compound with reactive moieties or reporter tags, it can be transformed into a sophisticated molecular probe. These probes can be used to identify and characterize the binding sites on target proteins through techniques such as photoaffinity labeling or affinity chromatography. Understanding these interactions at a molecular level is crucial for structure-based drug design. For instance, phenothiazine derivatives have been developed as affinity ligands for dopamine (B1211576) receptors, aiding in the biochemical and pharmacological study of these important neurological targets. oup.com

Integration into High-Throughput Screening (HTS) Pipelines for Discovery Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for biological activity. Phenothiazine carboxamides are well-suited for integration into HTS pipelines.

Privileged Scaffold for Library Synthesis : The phenothiazine core is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. nih.gov This makes this compound an excellent starting point for the generation of diverse compound libraries. nih.gov Through combinatorial chemistry, systematic modifications can be made to the phenothiazine ring system and the carboxamide side chain, yielding a multitude of analogs for screening.

Assay Amenability : Phenothiazine derivatives have been successfully evaluated in various HTS assay formats. These include cell-based assays measuring phenotypic changes, such as cell viability or reporter gene expression, and biochemical assays quantifying the inhibition of specific enzymes. nih.govresearchgate.net For example, phenothiazines have been identified in HTS campaigns for their anticancer activity against liver cancer cell lines. acs.org The development of robust and miniaturized assays is key to efficiently screening large numbers of these compounds.

Exploration of Novel Biological Targets and Pathways Modulated by Phenothiazine Carboxamides

While historically known for their antipsychotic effects through dopamine receptor antagonism, research has expanded to uncover a wide array of biological targets for phenothiazine carboxamides. nih.govnih.gov

Anticancer Activity : A significant area of investigation is the anticancer potential of phenothiazine derivatives. nih.govresearchgate.netnih.gov They have been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines. nih.govnih.gov The proposed mechanisms are diverse and include the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, as well as the inhibition of angiogenesis (the formation of new blood vessels that supply tumors). nih.govnih.gov

Modulation of Cholinesterase Activity : Some phenothiazine derivatives have been found to inhibit cholinesterases, enzymes that play a crucial role in neurotransmission. nih.govacs.org This has sparked interest in their potential for neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are a therapeutic strategy. nih.gov

Reversal of Multidrug Resistance (MDR) : In both cancer and infectious diseases, a major challenge is the development of resistance to therapeutic agents. Phenothiazine carboxamides have shown promise in overcoming MDR by inhibiting efflux pumps, which are membrane proteins that actively transport drugs out of cells. nih.govmdpi.com

A summary of some explored biological targets for phenothiazine derivatives is presented in the table below.

| Target Class | Specific Examples | Potential Therapeutic Area |

| Receptors | Dopamine, Serotonin, Histamine, Muscarinic Receptors | Psychiatry, Neurology |

| Enzymes | Cholinesterases, Kinases (e.g., in MAPK, Akt pathways) | Neurodegenerative Diseases, Cancer |

| Transporters | P-glycoprotein and other efflux pumps | Cancer, Infectious Diseases (MDR) |

| Other Proteins | Calmodulin, Tubulin | Cancer, various cellular processes |

Considerations for Preclinical Development of Phenothiazine-Based Research Leads (Focus on In Vitro Data and Selectivity)

The translation of a promising research compound into a potential therapeutic requires rigorous preclinical evaluation, with a strong emphasis on in vitro data and selectivity.

Structure-Activity Relationship (SAR) Studies : A critical aspect of preclinical development is establishing a clear SAR. This involves synthesizing and testing a series of structurally related analogs to understand how chemical modifications influence biological activity and selectivity. This iterative process guides the optimization of the lead compound.

Selectivity Profiling : A significant challenge with phenothiazine-based compounds is their tendency to interact with multiple targets. nih.gov Therefore, extensive selectivity profiling against a panel of related and unrelated proteins is essential to identify and minimize potential off-target effects, which could lead to undesirable side effects.

In Vitro ADME/Tox : Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, is crucial. In vitro assays that evaluate metabolic stability, plasma protein binding, cell permeability, and cytotoxicity provide vital data to predict a compound's in vivo behavior and de-risk further development. nih.gov

Synergistic Research Approaches: Combining Experimental and Computational Strategies

The integration of computational and experimental methods has become indispensable in modern medicinal chemistry, accelerating the research and development process for compounds like this compound.

In Silico Target Prediction and Screening : Computational tools can be used to screen large virtual libraries of phenothiazine derivatives against the structures of known biological targets. This can help in prioritizing compounds for synthesis and experimental testing.

Molecular Modeling and Docking : Molecular docking simulations predict the binding mode and affinity of a ligand to its target protein. nih.gov These studies provide valuable insights into the key molecular interactions, helping to explain observed SAR and guide the rational design of more potent and selective analogs. acs.org

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby streamlining the discovery process.

The table below illustrates how computational and experimental approaches can be synergistically applied in phenothiazine research.

| Research Phase | Computational Approach | Experimental Approach | Synergy |

| Hit Identification | Virtual screening of compound libraries | High-throughput screening (HTS) | Computational pre-screening focuses experimental efforts on promising candidates. |

| Lead Optimization | Molecular docking, QSAR, molecular dynamics | Synthesis of analogs, in vitro activity and selectivity assays | Computational models guide the design of improved compounds, which are then validated experimentally. |

| Mechanism of Action | Binding site analysis, simulation of protein-ligand dynamics | Site-directed mutagenesis, biophysical binding assays | Computational predictions of key interactions are confirmed through experimental validation. |

Challenges and Opportunities in Phenothiazine Derivative Research for Molecular Exploration

The field of phenothiazine research is not without its challenges, but it also presents significant opportunities for future discoveries.

Challenges:

Achieving Target Selectivity : As previously mentioned, the promiscuous nature of the phenothiazine scaffold makes achieving high selectivity for a single biological target a primary hurdle.

Pharmacokinetic Profile : Phenothiazine derivatives can exhibit complex pharmacokinetic properties, including extensive metabolism and high protein binding, which can complicate their development.

Overcoming Historical Perceptions : The strong association of phenothiazines with antipsychotic activity can sometimes overshadow their potential in other therapeutic areas, creating a "me-too" perception that may hinder research investment. nih.gov

Opportunities:

Scaffold Repurposing : The well-established chemistry and rich pharmacological history of phenothiazines provide a solid foundation for repurposing this versatile scaffold for new biological targets and diseases. researchgate.net

Exploring New Chemical Space : The phenothiazine core offers multiple sites for chemical modification, allowing for the creation of vast and diverse libraries to probe a wide range of biological questions. news-medical.net

Addressing Unmet Medical Needs : As our understanding of complex diseases deepens, there is a continuous need for novel chemical probes to dissect biological pathways. The unique properties of phenothiazine carboxamides make them valuable tools for this purpose, with potential applications in photodynamic therapy and as antimicrobial agents. news-medical.netwikipedia.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-propan-2-ylphenothiazine-10-carboxamide, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions, leveraging phenothiazine derivatives as precursors. For example, analogous compounds like 10H-phenothiazine-10-propanamine derivatives (e.g., ACI-INT-215) are synthesized using carbodiimide-mediated coupling or Buchwald-Hartwig amination . Purity validation should employ HPLC (high-performance liquid chromatography) with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity and quantify impurities. Mass spectrometry (HRMS) is recommended for molecular weight confirmation .

Q. How can the molecular structure of this compound be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond angles, torsion angles, and intermolecular interactions, as demonstrated for structurally similar compounds like 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (CCDC 2209381) . Complementary techniques include FTIR for functional group analysis (e.g., amide C=O stretch at ~1650 cm⁻¹) and 2D NMR (COSY, HSQC) to assign proton and carbon signals .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Begin with cytotoxicity assays (e.g., MTT or resazurin reduction) in cell lines relevant to the target disease. For CNS-targeted studies, blood-brain barrier permeability can be assessed using parallel artificial membrane permeability assays (PAMPA-BBB). Enzyme inhibition assays (e.g., kinase or protease activity) should use fluorogenic or chromogenic substrates, with IC₅₀ calculations via nonlinear regression .

Advanced Research Questions

Q. How can conformational dynamics of this compound influence its biological activity?

- Methodological Answer : Perform temperature-dependent NMR to study rotameric equilibria of the propan-2-yl group. Molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) can predict dominant conformers in solvated systems. Compare with SC-XRD data from analogs like 10H-phenothiazine-5-oxide (ACI-INT-213) to identify steric or electronic effects on binding .

Q. How to resolve discrepancies in reported biological activity data across studies?

- Methodological Answer : Conduct a meta-analysis of dose-response curves, normalizing data to positive controls (e.g., chlorpromazine for phenothiazine derivatives). Validate assay conditions (pH, temperature, solvent) and replicate experiments with strict adherence to protocols. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) to confirm mechanisms .

Q. What strategies optimize the compound’s selectivity for target receptors?

- Methodological Answer : Employ structure-activity relationship (SAR) studies by synthesizing derivatives with modifications to the carboxamide or phenothiazine core. For example, introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring, as seen in 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, can enhance π-stacking interactions . Computational docking (AutoDock Vina) and free-energy perturbation (FEP) calculations refine binding hypotheses .

Methodological Challenges

Q. How to reproduce synthetic yields reported in literature?

- Recommendations : Document reaction parameters meticulously (e.g., inert atmosphere, stoichiometry, catalyst loading). For air-sensitive steps, use Schlenk-line techniques. If yields are inconsistent, troubleshoot via TLC monitoring or in situ IR to identify intermediate degradation. Adjust solvent polarity (e.g., switch from DMF to THF) to improve crystallinity .

Q. How to quantify trace impurities in bulk samples?

- Recommendations : Use UPLC-MS/MS with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in water/acetonitrile). Calibrate against certified reference standards (e.g., N-acetyl Norfentanyl, ≥98% purity) . For non-volatile impurities, employ charged aerosol detection (CAD) .

Q. How to assess compound stability under physiological conditions?

- Recommendations : Conduct accelerated stability studies in simulated gastric fluid (SGF, pH 1.2) and plasma at 37°C. Monitor degradation via LC-MS and quantify half-life (t₁/₂) using first-order kinetics. For photostability, expose samples to UV light (320–400 nm) and track changes via UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.